IHR-Cy3 IHR-Cy3 Potent fluorescent Smo antagonist (IC50 = 100 nM). 
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736596
InChI: InChI=1S/C58H63Cl3N6O10S2/c1-6-66-49-29-25-41(78(72,73)74)35-45(49)57(2,3)51(66)15-14-16-52-58(4,5)46-36-42(79(75,76)77)26-30-50(46)67(52)32-13-9-11-17-53(68)62-31-12-8-7-10-18-54(69)63-40-24-28-48(61)44(34-40)56(71)65-39-22-20-38(21-23-39)64-55(70)43-33-37(59)19-27-47(43)60/h14-16,19-30,33-36H,6-13,17-18,31-32H2,1-5H3,(H5-,62,63,64,65,68,69,70,71,72,73,74,75,76,77)
SMILES: CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCCCCC(=O)NC5=CC(=C(C=C5)Cl)C(=O)NC6=CC=C(C=C6)NC(=O)C7=C(C=CC(=C7)Cl)Cl)(C)C
Molecular Formula: C58H63Cl3N6O10S2
Molecular Weight: 1174.64

IHR-Cy3

CAS No.:

Cat. No.: VC20736596

Molecular Formula: C58H63Cl3N6O10S2

Molecular Weight: 1174.64

* For research use only. Not for human or veterinary use.

IHR-Cy3 -

Specification

Molecular Formula C58H63Cl3N6O10S2
Molecular Weight 1174.64
IUPAC Name (2E)-2-[(E)-3-[1-[6-[[7-[4-chloro-3-[[4-[(2,5-dichlorobenzoyl)amino]phenyl]carbamoyl]anilino]-7-oxoheptyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate
Standard InChI InChI=1S/C58H63Cl3N6O10S2/c1-6-66-49-29-25-41(78(72,73)74)35-45(49)57(2,3)51(66)15-14-16-52-58(4,5)46-36-42(79(75,76)77)26-30-50(46)67(52)32-13-9-11-17-53(68)62-31-12-8-7-10-18-54(69)63-40-24-28-48(61)44(34-40)56(71)65-39-22-20-38(21-23-39)64-55(70)43-33-37(59)19-27-47(43)60/h14-16,19-30,33-36H,6-13,17-18,31-32H2,1-5H3,(H5-,62,63,64,65,68,69,70,71,72,73,74,75,76,77)
SMILES CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCCCCCCC(=O)NC5=CC(=C(C=C5)Cl)C(=O)NC6=CC=C(C=C6)NC(=O)C7=C(C=CC(=C7)Cl)Cl)(C)C

Introduction

Chemical Properties and Structure

Molecular Identity

IHR-Cy3 is chemically identified as (2-[3-[1-(6-[[7-[[4-Chloro-3-[[4-(2,5-dichlorobenzamido)phenyl]carbamoyl]phenyl]amino]-7-oxoheptylamino]-6-oxohexyl]-1,3-dihydro-3,3-dimethyl-5-sulfo-2 H-indol-2-ylidene]-1-propen-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-3 H-indolium, inner salt . This complex nomenclature reflects the compound's sophisticated chemical structure, which incorporates elements of cyanine dyes with modifications that enable its biological activity as a Smoothened antagonist.

The compound belongs to the cyanine dye family, which are synthetic dyes from the polymethine group. Despite the etymology suggesting blue coloration, cyanines span the electromagnetic spectrum from near infrared to ultraviolet wavelengths . The "Cy3" designation indicates a specific cyanine variant with particular spectral properties.

Structural Properties

IHR-Cy3 incorporates the fundamental chemical characteristics of cyanines, which feature a conjugated system between two nitrogen atoms. In each resonance structure, one nitrogen atom is oxidized to form an iminium group, and these nitrogen atoms typically form part of a heterocyclic system .

The molecular formula of IHR-Cy3 is C58H63Cl3N6O10S2, with a molecular weight of 1174.64 g/mol . The molecule contains three chlorine atoms, which contribute to its biological activity, and two sulfonic acid groups that enhance its water solubility.

Physical and Chemical Properties

The physical and chemical properties of IHR-Cy3 are summarized in the following table:

PropertyValue
Molecular FormulaC58H63Cl3N6O10S2
Molecular Weight1174.64 g/mol
Physical StateNot specified in available data
SolubilitySoluble in DMSO
Storage Recommendation-20°C
Purity (Commercial Standard)≥95%

The compound's high molecular weight and complex structure require specific handling considerations. For optimal stability, it should be stored at -20°C, and stock solutions should be used within one month when stored at this temperature. For longer-term storage at -80°C, solutions remain viable for up to six months .

Biological Activity

Smoothened Receptor Antagonism

IHR-Cy3 functions as a potent antagonist of the Smoothened (Smo) receptor with an IC50 value of 100 nM . The Smoothened receptor is a critical component of the Hedgehog signaling pathway, which plays essential roles in embryonic development, stem cell maintenance, and tissue homeostasis.

As an antagonist, IHR-Cy3 binds to and inhibits the activity of the Smoothened receptor, preventing downstream signaling in the Hedgehog pathway. This pharmacological activity makes it valuable for research into developmental biology, cancer research, and other areas where Hedgehog signaling is implicated.

Fluorescence Properties

The "Cy3" component of IHR-Cy3 refers to a specific cyanine dye that provides fluorescent properties to the molecule. Cyanine dyes like Cy3 are frequently used in biological labeling applications . The fluorescent nature of IHR-Cy3 allows researchers to visualize its binding and localization within cells and tissues, making it a dual-function tool for both inhibiting and imaging Smoothened receptor activity.

Cy3 is particularly popular for probing the binding of proteins to nucleic acids and monitoring conformational transitions . It exhibits useful fluorescence characteristics including moderate quantum yield, good photostability, and emission in the visible spectrum range.

Research Applications

Hedgehog Pathway Research

IHR-Cy3 has been cited in research investigating the Hedgehog signaling pathway, particularly in studies of the Smoothened receptor. A notable example is the work by Fan et al. (2014) titled "The Hedgehog pathway effector smoothened exhibits signaling competency in the absence of ciliary accumulation" published in Chemical Biology .

This research utilized IHR-Cy3's dual properties as both a Smoothened antagonist and a fluorescent probe to investigate the relationship between Smoothened localization and signaling activity. The findings challenged previous assumptions about the necessity of ciliary accumulation for Smoothened signaling, contributing significant insights to the understanding of Hedgehog pathway mechanics.

Advantages of Fluorescent Antagonists

The combination of antagonist activity and fluorescence capability in a single molecule like IHR-Cy3 offers several research advantages:

  • Simultaneous visualization and inhibition of receptor activity

  • Direct confirmation of antagonist binding to target receptors

  • Spatial and temporal tracking of drug distribution in cellular models

  • Reduced need for separate labeling procedures in experimental protocols

These features make fluorescent antagonists valuable tools in pharmacological research, particularly for studying receptor dynamics and drug-target interactions.

Desired ConcentrationStock Solution Volume for Different Quantities
1 mg
1 mM0.8513 mL
5 mM0.1703 mL
10 mM0.0851 mL

When preparing stock solutions, it is recommended to select the appropriate solvent based on the solubility of the product. DMSO is identified as a suitable solvent for IHR-Cy3 . To enhance solubility, heating the tube to 37°C followed by oscillation in an ultrasonic bath may be beneficial.

Regulatory Information

Quality Standards

Commercial preparations of IHR-Cy3 typically meet a purity standard of ≥95% . This high-purity specification ensures reliability and reproducibility in research applications.

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